2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Description
2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with an isopropyl group at position 2 and a carboxylic acid moiety at position 3. Its molecular formula is C15H23N3O4, with a molecular weight of 309.36 g/mol (CAS: 2060043-33-4) . The tert-butoxycarbonyl (Boc) protecting group at position 7 enhances stability during synthesis, making it a versatile intermediate for further functionalization, such as amide coupling or esterification .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)8-9(10(14)15)13-4-3-11-5-7(13)12-8/h6,11H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
LHUBZPUSQKJVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCNCC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent variations and physicochemical differences:
Key Observations :
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications .
Biological Activity
2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₆N₂O₂
- CAS Number : 1501489-17-3
- Molecular Weight : 208.26 g/mol
Biological Activity Overview
Recent research has highlighted various biological activities associated with imidazo[1,2-a]pyrazine derivatives, including their roles as kinase inhibitors and immune modulators.
1. Anticancer Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- CDK9 Inhibition : A derivative with a similar structure showed potent CDK9 inhibitory activity with an IC₅₀ value of 0.16 µM against breast cancer cells (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines . This suggests that 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid may also possess similar properties.
2. Immunomodulatory Effects
Recent findings indicate that imidazo[1,2-a]pyrazine derivatives can act as ENPP1 inhibitors. ENPP1 is known to negatively regulate the cGAS-STING pathway, which is crucial for immune response .
- Inhibitory Potency : A derivative demonstrated an IC₅₀ value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway target genes such as IFNB1 and CXCL10 in vitro. In vivo studies indicated that this compound could significantly enhance the efficacy of anti-PD-1 therapy in tumor models .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the imidazo[1,2-a]pyrazine core can significantly influence biological activity. For example:
- Substituents at Position 3 : Variations in substituents at position 3 of the imidazo[1,2-a]pyrazine scaffold have been shown to enhance potency against CDK9 and ENPP1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
